molecular formula C18H18N4O3 B11319109 3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate

3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate

Cat. No.: B11319109
M. Wt: 338.4 g/mol
InChI Key: RUOMTRCCWUBZND-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate is a compound that combines a tetrazole ring with a phenyl group and a dimethylphenoxy propanoate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids. This compound is of interest in various fields, including material science, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.

    Substitution: Substituted tetrazole derivatives with various nucleophiles attached.

Scientific Research Applications

3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.

    Medicine: Explored for its antibacterial, antifungal, and antitumor activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and ionic interactions with enzymes and receptors, mimicking the behavior of carboxylic acids. This allows the compound to inhibit or activate specific biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate is unique due to its combination of a tetrazole ring with a dimethylphenoxy propanoate moiety, which imparts specific chemical and biological properties. Its ability to mimic carboxylic acids while offering additional stability and reactivity makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(3,5-dimethylphenoxy)propanoate

InChI

InChI=1S/C18H18N4O3/c1-12-7-13(2)9-17(8-12)24-14(3)18(23)25-16-6-4-5-15(10-16)22-11-19-20-21-22/h4-11,14H,1-3H3

InChI Key

RUOMTRCCWUBZND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)C

Origin of Product

United States

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